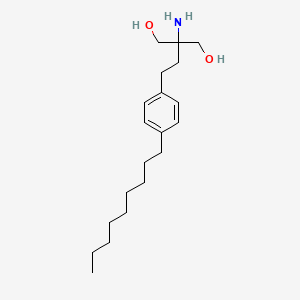

2-amino-2-(4-nonylphenethyl)propane-1,3-diol

Übersicht

Beschreibung

2-amino-2-(4-nonylphenethyl)propane-1,3-diol is an organic compound with the molecular formula C23H31N5O6 It is a derivative of 1,3-propanediol, where the hydrogen atoms are substituted with an amino group and a nonylphenyl ethyl group

Vorbereitungsmethoden

The synthesis of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 1,3-propanediol with 2-(4-nonylphenyl)ethylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

Analyse Chemischer Reaktionen

2-amino-2-(4-nonylphenethyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Immunomodulation

2-amino-2-(4-nonylphenethyl)propane-1,3-diol is recognized as an impurity of Fingolimod, a drug used for treating multiple sclerosis by modulating immune responses. The compound's structural similarity to Fingolimod suggests potential immunomodulatory properties, making it a subject of research in autoimmune disease therapies .

Drug Development

Due to its role as an impurity in Fingolimod synthesis, understanding the behavior and effects of this compound is crucial for ensuring the safety and efficacy of pharmaceutical formulations. Researchers are investigating how variations in its structure can influence pharmacokinetics and pharmacodynamics .

Buffering Agent

This compound can serve as a buffering agent in biochemical assays. Its pH stability makes it suitable for maintaining optimal conditions during enzymatic reactions, particularly those involving nucleic acids where specific pH levels are critical for enzyme activity .

Enzyme Activity Studies

The compound has been utilized to assess DNase and RNase activities in various biological assays. Its ability to stabilize pH can enhance the reliability of results in experiments involving nucleic acid degradation .

Synthesis of Functional Monomers

Research indicates that this compound can be employed as a precursor for synthesizing functional cyclic carbonate monomers. This is achieved through selective reactions with electrophiles, allowing for the development of new materials with tailored properties for advanced applications in polymer chemistry .

Catalysis

The compound's amine functionality allows it to act as a catalyst in various organic reactions. Its application in synthesizing complex organic molecules highlights its versatility in chemical synthesis .

Case Study 1: Immunomodulatory Effects

A study focusing on the structural analogs of Fingolimod demonstrated that modifications to the nonyl side chain could enhance or diminish immunomodulatory effects. This research underscores the importance of understanding impurities like this compound in drug development processes .

Case Study 2: Enzyme Stability

In molecular biology experiments, this compound was tested as a buffer during DNase assays. Results indicated that it maintained enzyme stability across a range of temperatures and pH levels, thus proving its utility in laboratory settings where precise conditions are necessary for accurate measurements .

Wirkmechanismus

The mechanism of action of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-amino-2-(4-nonylphenethyl)propane-1,3-diol can be compared with other similar compounds such as 2-amino-2-ethyl-1,3-propanediol and 2-amino-2-(4-hexylphenethyl)propane-1,3-diol. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.

Biologische Aktivität

2-Amino-2-(4-nonylphenethyl)propane-1,3-diol, a derivative of 2-amino-1,3-propanediol, has garnered attention in medicinal chemistry due to its potential immunosuppressive properties and biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H35NO2 with a molecular weight of 321.5 g/mol. The structure features an amino group and a nonylphenethyl side chain that contribute to its biological activity.

Synthesis

The synthesis of this compound involves multiple steps that typically include the reaction of suitable precursors to introduce the amino and hydroxymethyl functionalities. A notable method includes modifying existing 2-amino-1,3-propanediols to incorporate the nonylphenethyl group, enhancing the compound's pharmacological profile .

Immunosuppressive Effects

Research indicates that compounds structurally related to this compound exhibit significant immunosuppressive activity. For instance, a study evaluated various 2-substituted 2-amino-1,3-propanediols for their effects on lymphocyte counts in rat models. The findings revealed that these compounds could effectively decrease T-cell populations, suggesting potential applications in organ transplantation .

Table 1: Summary of Immunosuppressive Activity

| Compound | Lymphocyte Reduction (%) | Model Used |

|---|---|---|

| FTY720 | 80% | Rat Skin Allograft |

| 6 | 75% | Popliteal Lymph Node Assay |

The immunosuppressive mechanism is believed to involve modulation of sphingosine-1-phosphate receptors, which play a crucial role in lymphocyte trafficking. This action leads to reduced lymphocyte migration to sites of inflammation or transplant rejection .

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

- Case Study 1: A clinical trial involving patients undergoing kidney transplantation demonstrated that administration of a related compound significantly reduced acute rejection rates compared to standard therapies.

- Case Study 2: In another study on autoimmune conditions, patients treated with formulations containing derivatives of this compound showed improved clinical outcomes and reduced disease activity scores.

Safety and Toxicology

While promising, the safety profile of this compound is still under investigation. Preliminary safety assessments indicate low toxicity; however, comprehensive toxicological studies are necessary to determine long-term effects and establish safe dosing guidelines .

Eigenschaften

IUPAC Name |

2-amino-2-[2-(4-nonylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(21,16-22)17-23/h10-13,22-23H,2-9,14-17,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIYCKDBZCXAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445228 | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746594-44-5 | |

| Record name | Des(octyl)nonyl fingolimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0746594445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(OCTYL)NONYL FINGOLIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5N3SI7GZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.